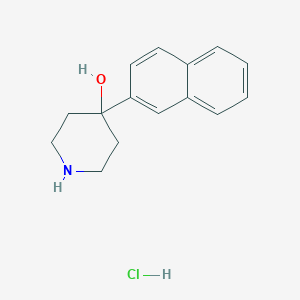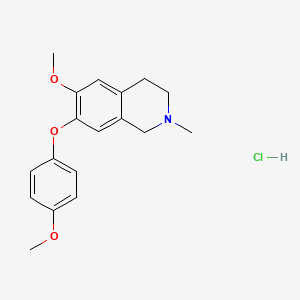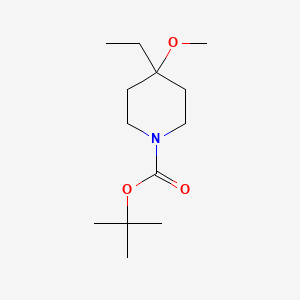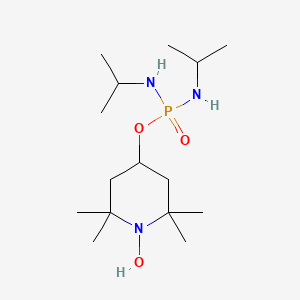
4-Hydroxy-4-(naphth-2-yl)piperidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(naphth-2-yl)piperidine HCl is a chemical compound with the molecular formula C15H17NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a hydroxyl group and a naphthyl group attached to the piperidine ring, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(naphth-2-yl)piperidine HCl typically involves the reaction of naphthalene derivatives with piperidine under controlled conditions. One common method includes the use of a Grignard reagent, where naphthyl magnesium bromide reacts with piperidone to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(naphth-2-yl)piperidine HCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthyl ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated naphthyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(naphth-2-yl)piperidine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(naphth-2-yl)piperidine HCl involves its interaction with specific molecular targets. The hydroxyl group and naphthyl group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group attached to the piperidine ring.
4-(Naphth-2-yl)piperidine: Lacks the hydroxyl group but retains the naphthyl group.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but different ring structures.
Uniqueness
4-Hydroxy-4-(naphth-2-yl)piperidine HCl is unique due to the presence of both the hydroxyl and naphthyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C15H18ClNO |
|---|---|
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
4-naphthalen-2-ylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c17-15(7-9-16-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16-17H,7-10H2;1H |
Clave InChI |
KLONRCGBYGXSLW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC3=CC=CC=C3C=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)

![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)




